REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14][CH3:15])=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:16]#[N:17].[CH2:18]([C:20]1[CH:26]=[CH:25][C:23]([NH2:24])=[CH:22][CH:21]=1)[CH3:19].Cl.N1C=CC=CC=1.C(OCCO)C>>[CH2:18]([C:20]1[CH:26]=[CH:25][C:23]([NH:24][C:2]2[C:11]3[C:6](=[CH:7][C:8]([O:14][CH3:15])=[C:9]([O:12][CH3:13])[CH:10]=3)[N:5]=[CH:4][C:3]=2[C:16]#[N:17])=[CH:22][CH:21]=1)[CH3:19] |f:2.3|
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Name
|
|
Quantity
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0.248 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=NC2=CC(=C(C=C12)OC)OC)C#N
|
Name
|
|
Quantity
|
0.14 mL
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
0.116 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCCO
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Control Type
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UNSPECIFIED
|
Setpoint
|
139 (± 1) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled
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Type
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CONCENTRATION
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Details
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concentrated in vacuo to a thick oil
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Type
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ADDITION
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Details
|
To this oil was added 50 ml of water
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was collected
|
Type
|
WASH
|
Details
|
washed with water and diethyl ether
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Type
|
CUSTOM
|
Details
|
dried in vacuo at 65° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=C(C=C1)NC1=C(C=NC2=CC(=C(C=C12)OC)OC)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.325 g | |
YIELD: PERCENTYIELD | 97.5% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |